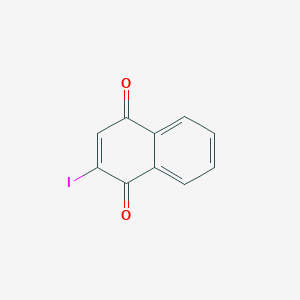
2-Iodonaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodonaphthalene-1,4-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthoquinone, where an iodine atom is substituted at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene-1,4-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in 33-70% yield . The reaction conditions involve the use of molecular iodine, which is favored due to its high catalytic activity, low cost, and tolerance to air and moisture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative addition reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, to form 2-amino-1,4-naphthoquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of 2-amino-1,4-naphthoquinone derivatives.
Scientific Research Applications
2-Iodonaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-iodonaphthalene-1,4-dione involves its interaction with biological molecules through oxidative stress pathways. The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. It also interacts with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of Mannich bases.
2-Amino-1,4-naphthoquinone: A derivative formed through substitution reactions, exhibiting similar bioactive properties.
Uniqueness: 2-Iodonaphthalene-1,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
35079-24-4 |
|---|---|
Molecular Formula |
C10H5IO2 |
Molecular Weight |
284.05 g/mol |
IUPAC Name |
2-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
InChI Key |
IEYTYHPAPAAGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















